6-Fluoroindole-3-acetic Acid: A Comprehensive Technical Guide
6-Fluoroindole-3-acetic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoroindole-3-acetic acid is a fluorinated derivative of the natural plant hormone auxin (indole-3-acetic acid). The introduction of a fluorine atom at the 6-position of the indole ring significantly modifies its chemical and biological properties, making it a compound of considerable interest in pharmaceutical and agricultural research.[1] Its enhanced biological activity has positioned it as a valuable building block in the synthesis of bioactive molecules and a candidate for drug discovery, particularly in the fields of oncology and neurology.[1] This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activity of 6-Fluoroindole-3-acetic acid.
Core Chemical and Physical Properties
The fundamental chemical and physical characteristics of 6-Fluoroindole-3-acetic acid are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General Chemical Properties
| Property | Value |
| CAS Number | 443-75-4 |
| Molecular Formula | C₁₀H₈FNO₂[1][2] |
| Molecular Weight | 193.17 g/mol [2] |
| Appearance | Brown powder[1] |
| Purity | ≥ 98% (HPLC)[1] |
| Storage Conditions | Store at 0-8 °C[1] |
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 159-163 °C |
| Boiling Point | 417.9 ± 30.0 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ |
| Flash Point | 206.5 ± 24.6 °C |
| Refractive Index | 1.666 |
| Solubility | Soluble in organic solvents such as ethanol, methanol, DMSO, and sparingly in chloroform. Insoluble in water.[3][4] |
Synthesis of 6-Fluoroindole-3-acetic Acid
The synthesis of 6-Fluoroindole-3-acetic acid is typically achieved through the modification of its precursor, 6-fluoroindole. Two of the most prominent methods for the synthesis of 6-fluoroindole are the Leimgruber-Batcho and the Fischer indole syntheses.[5]
Experimental Protocol 1: Leimgruber-Batcho Synthesis of 6-Fluoroindole
This method is favored for its high yields and mild reaction conditions.
Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene
-
To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture to reflux (typically 130-140°C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Reductive Cyclization to 6-Fluoroindole
-
Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas and stir vigorously at room temperature for 4-8 hours.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 6-fluoroindole.[5][6]
Experimental Protocol 2: Fischer Indole Synthesis of 6-Fluoroindole
A classic and versatile method for indole ring formation.
Step 1: Formation of 4-Fluorophenylhydrazone
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol or acetic acid.[5]
-
Add an aldehyde or ketone (e.g., acetaldehyde) (1.1 eq).[5]
-
Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate and can be isolated by filtration.[5]
Step 2: Cyclization to 6-Fluoroindole
-
To the hydrazone, add an acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid.[5]
-
Heat the reaction mixture, typically between 80-150°C, for 1-4 hours, monitoring the reaction by TLC.[5]
-
After completion, cool the reaction and neutralize with a base.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.[5]
Experimental Protocol 3: Synthesis of 6-Fluoroindole-3-acetic acid from 6-Fluoroindole
This protocol is based on the known reactivity of indoles and general synthetic transformations.
Step 1: Synthesis of 6-Fluoroindole-3-acetonitrile
-
A mixture of 6-fluoroindole, dimethylamine hydrochloride, and polyformaldehyde are heated in an organic solvent to produce 6-fluorogramine.
-
The resulting 6-fluorogramine is then reacted with sodium cyanide in a suitable solvent and heated to yield 6-fluoroindole-3-acetonitrile.[7]
Step 2: Hydrolysis to 6-Fluoroindole-3-acetic acid
-
The 6-fluoroindole-3-acetonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid, yielding 6-Fluoroindole-3-acetic acid.
Spectroscopic Analysis
The structural confirmation of 6-Fluoroindole-3-acetic acid and its precursors relies on standard spectroscopic techniques.
Experimental Protocol 4: Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[8]
-
Data Acquisition (¹H NMR): Acquire spectra on a 400 MHz spectrometer with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.[8]
-
Data Acquisition (¹³C NMR): Acquire proton-decoupled spectra with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.[8]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[8]
-
Data Acquisition: Record spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal should be subtracted from the sample spectrum.[8]
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample via a direct insertion probe or after separation using gas chromatography.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.
-
Biological Activity and Signaling Pathway
As an analog of auxin, 6-Fluoroindole-3-acetic acid is expected to exert its biological effects in plants through the established auxin signaling pathway. This pathway is critical for regulating numerous aspects of plant growth and development.
The TIR1/AFB Auxin Signaling Pathway
The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.
Caption: The TIR1/AFB auxin signaling pathway.
In the absence of auxin, Aux/IAA proteins bind to and repress the activity of Auxin Response Factors (ARFs), which are transcription factors. When 6-Fluoroindole-3-acetic acid (acting as an auxin) is present, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor. This interaction leads to the ubiquitination of the Aux/IAA protein by the SCF (Skp1-Cullin-F-box) complex and its subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to regulate the expression of auxin-responsive genes, ultimately leading to various cellular responses such as cell elongation and division. The fluorination at the 6-position is thought to enhance the biological activity, potentially by increasing its stability or altering its binding affinity to the TIR1/AFB receptor.[1]
Experimental Workflow: Synthesis of 6-Fluoroindole-3-acetic acid
The following diagram illustrates the general workflow for the synthesis of 6-Fluoroindole-3-acetic acid from a substituted nitrotoluene, highlighting the key stages of the Leimgruber-Batcho synthesis followed by conversion to the final product.
Caption: General workflow for the synthesis of 6-Fluoroindole-3-acetic acid.
Applications
6-Fluoroindole-3-acetic acid is a versatile compound with significant applications in various research areas:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.[1][9]
-
Plant Growth Regulation: It acts as a potent plant growth regulator, promoting root development and enhancing plant resilience.[1]
-
Biochemical Research: It is utilized to study the effects of indole derivatives on cellular processes and metabolic pathways.[1]
Conclusion
6-Fluoroindole-3-acetic acid is a compound with significant potential in both medicinal chemistry and agricultural science. Its unique properties, conferred by the fluorine substitution, make it a valuable tool for researchers. This guide has provided a comprehensive overview of its chemical properties, synthetic routes, and biological activity to support its application in further research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Indole-3-acetic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
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